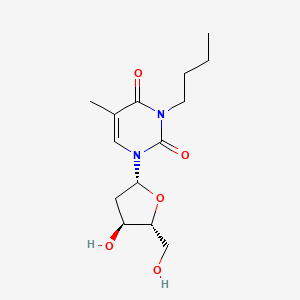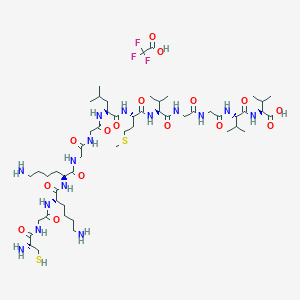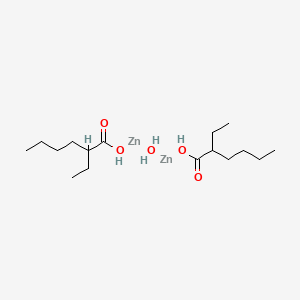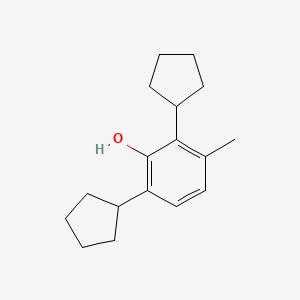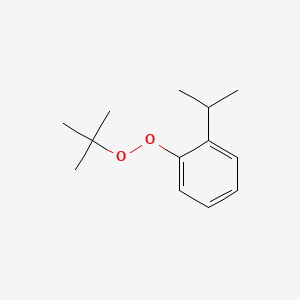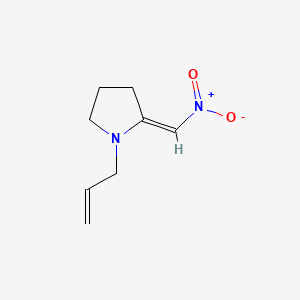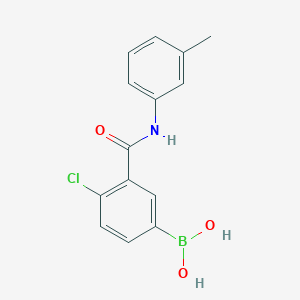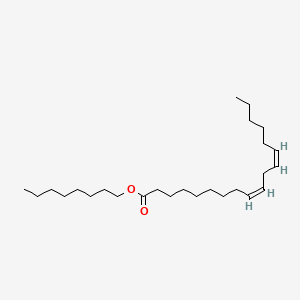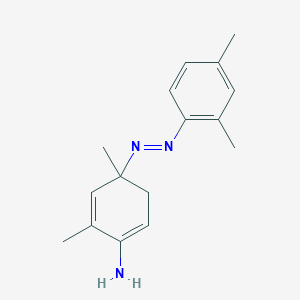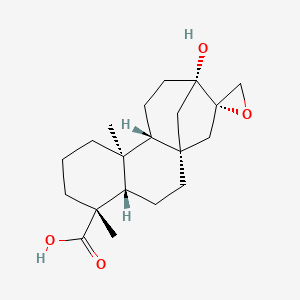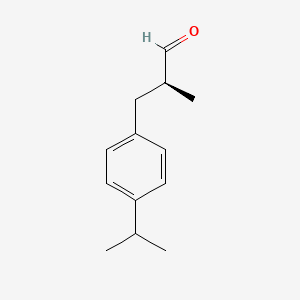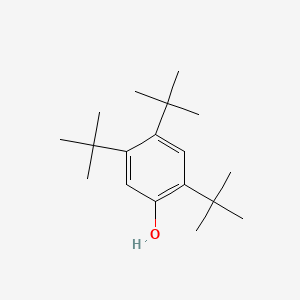
2,4,5-Tri-tert-butylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,5-Tri-tert-butylphenol is an organic compound that belongs to the class of phenols. It is characterized by the presence of three tert-butyl groups attached to the benzene ring at the 2, 4, and 5 positions. This compound is known for its steric hindrance due to the bulky tert-butyl groups, which significantly influence its chemical behavior and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Tri-tert-butylphenol typically involves the alkylation of phenol with isobutylene in the presence of an acid catalyst. The reaction conditions include:
Temperature: 70-100°C
Reaction Time: 4-8 hours
Catalyst: Acid catalyst (e.g., sulfuric acid)
The process involves heating and mixing phenol with the catalyst, followed by the addition of isobutylene. The reaction mixture is then neutralized, crystallized, washed, filtered, and dried to obtain the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, with careful control of reaction parameters to minimize side products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,5-Tri-tert-butylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenoxy radicals.
Substitution: Electrophilic substitution reactions can occur, although the steric hindrance from the tert-butyl groups can limit the reactivity.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reaction Conditions: Reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure the desired product formation.
Major Products
The major products formed from these reactions include oxidized phenolic compounds and substituted phenols, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
2,4,5-Tri-tert-butylphenol has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of oxidative stress-related diseases.
Industry: Employed as an antioxidant in the stabilization of polymers and other materials
Mécanisme D'action
The mechanism of action of 2,4,5-Tri-tert-butylphenol involves its ability to donate hydrogen atoms, thereby neutralizing free radicals and preventing oxidative damage. The molecular targets include reactive oxygen species (ROS) and other free radicals, which are stabilized by the phenolic structure of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4,6-Tri-tert-butylphenol
- 2,4-Di-tert-butylphenol
- 4-tert-Butylphenol
Uniqueness
2,4,5-Tri-tert-butylphenol is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. Compared to 2,4,6-Tri-tert-butylphenol, it has different reactivity and stability profiles, making it suitable for specific applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
83875-92-7 |
|---|---|
Formule moléculaire |
C18H30O |
Poids moléculaire |
262.4 g/mol |
Nom IUPAC |
2,4,5-tritert-butylphenol |
InChI |
InChI=1S/C18H30O/c1-16(2,3)12-10-14(18(7,8)9)15(19)11-13(12)17(4,5)6/h10-11,19H,1-9H3 |
Clé InChI |
XRXSBCHCLGSTHW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=C(C=C1C(C)(C)C)O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



